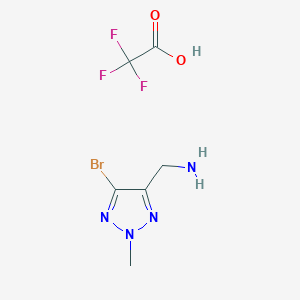
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine typically involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with methanamine in the presence of trifluoroacetic acid. The reaction conditions often include the use of solvents such as acetonitrile or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize the reaction conditions to achieve high purity and yield. This can include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as butyllithium.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium, methyl chloroformate, and benzophenone. The reactions are typically carried out in solvents such as diethyl ether or tetrahydrofuran at low temperatures .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring .
Scientific Research Applications
1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
- 2-Methoxymethyl-4-phenylsulfanyl-2H-1,2,3-triazole
Uniqueness
1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H8BrF3N4O2 |
|---|---|
Molecular Weight |
305.05 g/mol |
IUPAC Name |
(5-bromo-2-methyltriazol-4-yl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7BrN4.C2HF3O2/c1-9-7-3(2-6)4(5)8-9;3-2(4,5)1(6)7/h2,6H2,1H3;(H,6,7) |
InChI Key |
AMFMQEGXLHDGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=N1)Br)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


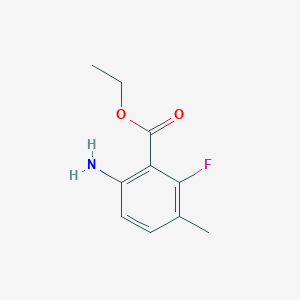
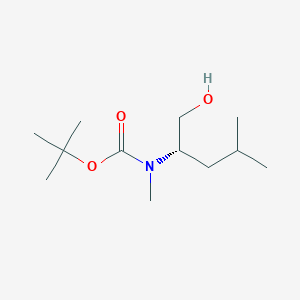

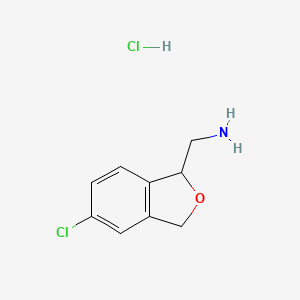
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)
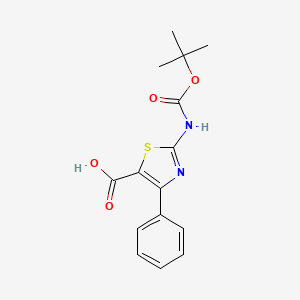

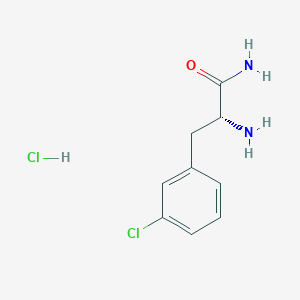
![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)
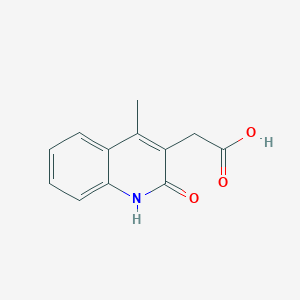

![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)

![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
